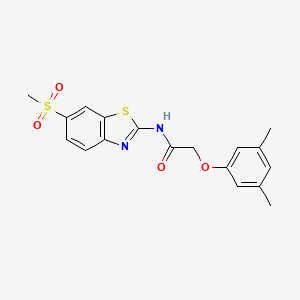![molecular formula C21H15N3O2S2 B12131663 (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-2-(thiophen-2-yl)vinyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131663.png)
(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-2-(thiophen-2-yl)vinyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-((2-メチル-2H-クロメン-3-イル)メチレン)-2-((E)-2-(チオフェン-2-イル)ビニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、クロメン、チアゾール、トリアゾール部分のユニークな組み合わせを特徴とする複雑な有機化合物です。
準備方法
合成経路および反応条件
(Z)-5-((2-メチル-2H-クロメン-3-イル)メチレン)-2-((E)-2-(チオフェン-2-イル)ビニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの合成は、通常、複数段階の有機反応を伴います。このプロセスは、クロメンおよびチアゾール中間体の調製から始まり、特定の条件下でそれらをカップリングして最終生成物を形成します。これらの反応で使用される一般的な試薬には、アルデヒド、アミン、チオールがあり、パラジウムまたは銅などの触媒がカップリング反応を促進します。
工業生産方法
この化合物の工業生産は、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化を含む可能性があります。これには、一貫した品質とスケーラビリティを確保するために、連続フローリアクターと自動合成プラットフォームの使用が含まれる場合があります。
化学反応の分析
反応の種類
(Z)-5-((2-メチル-2H-クロメン-3-イル)メチレン)-2-((E)-2-(チオフェン-2-イル)ビニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、次を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化できます。
還元: 還元は、パラジウム担持炭素などの水素化触媒を使用して達成できます。
置換: 求核置換反応または求電子置換反応は、分子の特定の部位で発生する可能性があります。
一般的な試薬および条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: パラジウム担持炭素触媒による水素ガス。
置換: 求電子置換のためのN-ブロモスクシンイミドなどのハロゲン化剤。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸またはケトンが生成される場合がありますが、還元によりアルコールまたはアルカンが生成される可能性があります。
科学研究アプリケーション
化学
化学では、(Z)-5-((2-メチル-2H-クロメン-3-イル)メチレン)-2-((E)-2-(チオフェン-2-イル)ビニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応経路の探索と新規化合物の開発が可能になります。
生物学
生物学的研究では、この化合物は、生物活性分子としての可能性について研究されています。さまざまな生物学的標的との相互作用により、新しい治療薬についての洞察を得ることができます。
医学
医学では、この化合物は、潜在的な薬理学的特性について調査されています。それは特定の病気に対して活性を示す可能性があり、薬物開発の候補になります。
産業
産業では、(Z)-5-((2-メチル-2H-クロメン-3-イル)メチレン)-2-((E)-2-(チオフェン-2-イル)ビニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、導電率や蛍光などの特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-2-(thiophen-2-yl)vinyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
(Z)-5-((2-メチル-2H-クロメン-3-イル)メチレン)-2-((E)-2-(チオフェン-2-イル)ビニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物はこれらの標的に結合して、それらの活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。関与する特定の経路は、標的の性質と化合物が使用される状況によって異なります。
類似化合物との比較
類似化合物
- (Z)-5-((2-メチル-2H-クロメン-3-イル)メチレン)-2-((E)-2-(チオフェン-2-イル)ビニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン
- (Z)-5-((2-メチル-2H-クロメン-3-イル)メチレン)-2-((E)-2-(チオフェン-2-イル)ビニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン
ユニークさ
(Z)-5-((2-メチル-2H-クロメン-3-イル)メチレン)-2-((E)-2-(チオフェン-2-イル)ビニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンのユニークさは、クロメン、チアゾール、トリアゾール部分の組み合わせにあります。この構造は、他の化合物とは異なる化学的および生物学的特性のセットを提供します。
特性
分子式 |
C21H15N3O2S2 |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H15N3O2S2/c1-13-15(11-14-5-2-3-7-17(14)26-13)12-18-20(25)24-21(28-18)22-19(23-24)9-8-16-6-4-10-27-16/h2-13H,1H3/b9-8+,18-12- |
InChIキー |
NXZLXQSRJHYCSO-CGXKGLEISA-N |
異性体SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N4C(=NC(=N4)/C=C/C5=CC=CS5)S3 |
正規SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N4C(=NC(=N4)C=CC5=CC=CS5)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12131601.png)
![3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12131603.png)

![Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12131618.png)
![2-{[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide](/img/structure/B12131621.png)
![Methyl 4-[({[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12131636.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12131642.png)

![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12131647.png)
![3-(1H-Benzoimidazol-2-ylmethylsulfanyl)-5-(4-ethoxy-phenyl)-[1,2,4]triazol-4-ylamine](/img/structure/B12131656.png)
![4-(2-methylpropoxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12131658.png)
